2,3-dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide
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Overview
Description
2,3-dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide is a complex organic compound that features a benzamide core with methoxy and oxazole substituents
Mechanism of Action
Mode of Action
Benzamide compounds, which f2493-0537 is a part of, have been widely used in medical, industrial, biological, and potential drug industries . They have shown a range of activities including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory . The specific interaction of F2493-0537 with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzamides are widespread structural compounds found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs . The specific pathways and their downstream effects influenced by F2493-0537 remain to be elucidated.
Result of Action
Some benzamide compounds have shown effective total antioxidant, free radical scavenging, and metal chelating activity . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The specific effects of F2493-0537 at the molecular and cellular level need further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide typically involves multi-step organic reactions One common approach is to start with the preparation of the oxazole ring, followed by its attachment to the benzamide core The reaction conditions often include the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the oxazole ring can produce amino derivatives.
Scientific Research Applications
2,3-dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
2,3-dimethoxybenzamide: Lacks the oxazole ring, making it less complex.
3-methoxyphenyl-1,2-oxazole: Lacks the benzamide core, affecting its overall properties.
N-methylbenzamide: Simpler structure without methoxy or oxazole substituents.
Uniqueness
2,3-dimethoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide is unique due to the combination of methoxy, benzamide, and oxazole functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,3-dimethoxy-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-24-15-7-4-6-13(10-15)18-11-14(22-27-18)12-21-20(23)16-8-5-9-17(25-2)19(16)26-3/h4-11H,12H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYHJUCJXCFNBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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